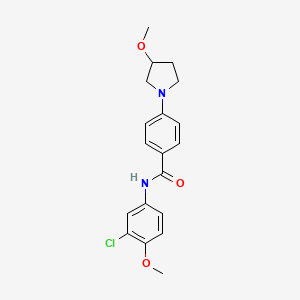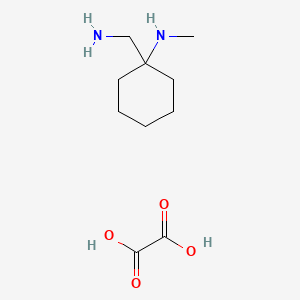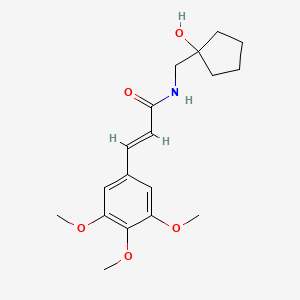![molecular formula C23H17N5O2S2 B2683199 1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane CAS No. 1115901-16-0](/img/structure/B2683199.png)
1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane” is a complex organic molecule that contains several functional groups, including a morpholine ring, a pyridine ring, a thiazole ring, and an azepane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the morpholine and pyridine rings, the introduction of the thiazole ring, and finally the coupling with azepane. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the nitrogen atoms in the morpholine and pyridine rings could potentially act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrogen and oxygen atoms could potentially increase its solubility in polar solvents .科学的研究の応用
Catalysis and Functionalization
Saturated aza-heterocycles, which include structures like azepane, are fundamental in bioactive compounds and drug agents. These compounds are used in asymmetric synthesis as chiral auxiliaries and ligands. A significant method involves the enantioselective functionalization of α-methylene C–H bonds in these compounds for drug discovery purposes. A palladium-catalyzed enantioselective α-C–H coupling process has been developed for various amines, including azepanes. This approach provides high enantioselectivities and exclusive regioselectivity, essential in the pharmaceutical industry (Jain, Verma, Xia, & Yu, 2016).
Structural Studies and Conformations
Compounds with azepane structures are analyzed for their conformational properties, crucial in understanding their interactions and stability. For instance, the study of 8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one provided insights into the chair conformations of cyclohexane and morpholine rings and the twist conformation of the thiazole ring. These structural insights are vital for designing stable drug candidates with reduced metabolic liabilities (Akkurt, Yalcin, Terzioğlu Klip, & Büyükgüngör, 2008).
Domino Reactions and Synthesis
In organic chemistry, domino reactions involving azepanes and similar structures are employed to synthesize complex molecules efficiently. An example is the morpholine promoted three-component reaction, leading to the synthesis of functionalized 1,5-methanoindeno[1,2-d]azocines, which are valuable in medicinal chemistry (Cao, Sun, & Yan, 2018).
Development of Advanced Building Blocks
Azepane and similar structures are developed as advanced building blocks for drug discovery. 3-((Hetera)cyclobutyl)azetidines, analogues of morpholine and azepane, have been synthesized and identified as potential utilities in lead optimization programs. Such building blocks are crucial for developing new therapeutic agents (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).
Biotransformation in Drug Molecules
The biotransformation and bioactivation reactions of alicyclic amines, including azepane, are studied to understand their metabolic pathways in drug molecules. These insights help design stable drug candidates that are free from metabolic liabilities, an essential aspect in drug development (Bolleddula, DeMent, Driscoll, Worboys, Brassil, & Bourdet, 2014).
Safety and Hazards
特性
IUPAC Name |
N-(3-cyanophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2S2/c1-14-21(32-22(25-14)16-7-3-2-4-8-16)18-11-19(29)28-23(27-18)31-13-20(30)26-17-9-5-6-15(10-17)12-24/h2-11H,13H2,1H3,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPHLRVVODFMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(2-Morpholin-4-ylpyridin-4-yl)-1,3-thiazol-4-yl]carbonyl}azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-{4-[(cyclohexylamino)carbonyl]benzyl}carbamate](/img/structure/B2683119.png)





![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2683128.png)

![tert-Butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2683131.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2683132.png)

![2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B2683134.png)
